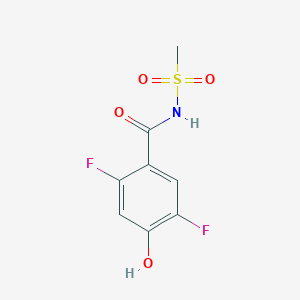
1-(3-(甲氧基甲基)吡咯烷-1-基)-2-氯丙-1-酮
描述
“2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of action
The mode of action would depend on the specific target. For example, some pyrrolidine derivatives have been shown to interact with receptors or enzymes, leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. Some pyrrolidine derivatives have been associated with anti-inflammatory, analgesic, antibacterial, and other activities .
实验室实验的优点和局限性
The advantages of using 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one in laboratory experiments include its low cost, its availability in large quantities, its stability in aqueous solutions, and its ability to act as a proton shuttle. The limitations of using 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one in laboratory experiments include its potential to form toxic byproducts, its potential to react with other substances, and its potential to cause oxidative damage.
未来方向
Future research on 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one could focus on its potential applications in the fields of chemistry, biochemistry, pharmacology, and medicine. Potential applications could include its use as a drug delivery system, its ability to affect the structure and function of proteins and enzymes, and its potential to treat a variety of conditions. Additionally, future research could focus on the development of new synthetic methods for the preparation of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one, as well as the development of new methods for the analysis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one.
科学研究应用
药物化学:药物设计与合成
吡咯烷环是用于治疗人类疾病的生物活性分子中常见的结构特征。 它的 sp3杂化允许有效探索药效团空间,有助于分子的立体化学并增加三维覆盖范围 。该化合物可以作为合成具有潜在治疗应用的新型生物活性化合物的关键中间体。
药代动力学:ADME/Tox 研究
吡咯烷衍生物等杂环化合物在改变理化参数方面发挥着重要作用,以实现药物候选物的最佳 ADME/Tox(吸收、分布、代谢、排泄/毒理学)特征 。该化合物可用于药代动力学研究,以了解其在生物系统中的行为及其作为药物分子的潜力。
生物化学:酶抑制
吡咯烷衍生物的立体因素影响它们的生物活性,包括酶抑制。 “1-(3-(甲氧基甲基)吡咯烷-1-基)-2-氯丙-1-酮”的独特结构可能与特定酶相互作用,可能导致开发可用于研究或治疗各种生化途径的新抑制剂 。
化学生物学:蛋白质结合研究
吡咯烷环的立体异构性意味着不同的立体异构体可以以不同的方式与对映选择性蛋白质结合。 该化合物可用于化学生物学研究,以研究药物与其蛋白质靶点的结合模式和亲和力,这对于了解药物的疗效和安全性至关重要 。
有机合成:复杂分子的构建块
由于其反应性和选择性,这种吡咯烷衍生物可以作为合成更复杂的有机分子的构建块。 它在构建具有多个立体中心的分子或非对映选择性合成中可能特别有用 。
材料科学:有机电子材料
吡咯烷及其衍生物在材料科学中具有潜在的应用,特别是在有机电子材料的开发方面。 吡咯烷环中氮原子的给电子性能可用于创建有机半导体,这些半导体用于各种电子设备 。
属性
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJTTZOYMLCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



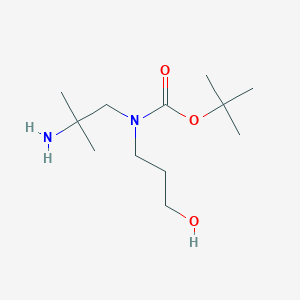
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
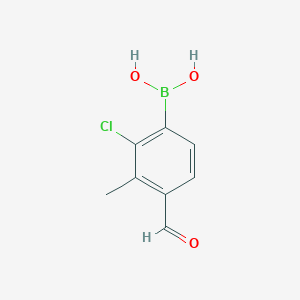
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)
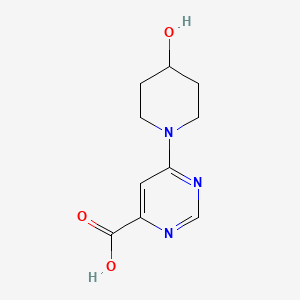
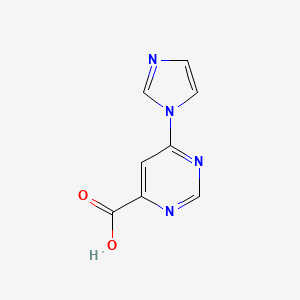
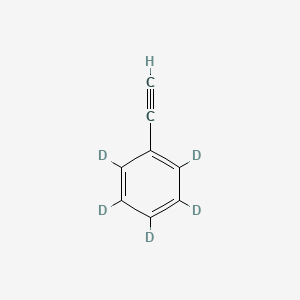
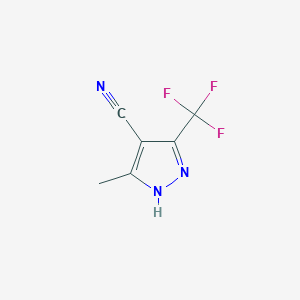

![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)

